molecular formula C17H18N2O3 B5510518 2-(2,6-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

2-(2,6-dimethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No. B5510518
M. Wt: 298.34 g/mol
InChI Key: CPVXUOKSQNPNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves condensation reactions and can be facilitated using methods like solid state ball milling. This green strategy offers an environmentally friendly approach to preparing these compounds, as seen in the work on 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes (Fekri & Zaky, 2014).

Molecular Structure Analysis

X-ray diffraction analysis has been a crucial tool in determining the crystal structure of these compounds. For example, studies have shown that these compounds can crystallize in various systems and demonstrate different spatial arrangements, as observed in N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate (Li Jia-ming, 2009).

Chemical Reactions and Properties

Chemical properties of acetohydrazides often involve coordination with metal ions and formation of complexes. Their reactivity is influenced by the presence of functional groups like azomethine, which can coordinate with metals (Fekri & Zaky, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as magnetic susceptibility and molar conductance, provide insights into their electronic structure and bonding characteristics. Such properties are often studied using spectroscopic techniques (Fekri & Zaky, 2014).

Chemical Properties Analysis

The chemical properties, including interactions like hydrogen bonding and pi-pi interactions, are crucial in understanding the stability and reactivity of these compounds. Spectroscopic methods like IR, UV-Vis, and NMR are commonly used to explore these aspects (Li Jia-ming, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For example, if it were being studied for potential medicinal applications, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The study and application of “2-(2,6-dimethylphenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide” could be an interesting area of research, given its complex structure and the functional groups it contains. Potential areas of study could include its synthesis, properties, and potential applications .

properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-4-3-5-13(2)17(12)22-11-16(21)19-18-10-14-6-8-15(20)9-7-14/h3-10,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVXUOKSQNPNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dimethylphenoxy)-N-[(4-hydroxyphenyl)methylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.